7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one
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Overview
Description
“7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one” is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one” typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the cyclopropylamino and dihydroxycyclopentyl groups. Common reagents and conditions include:
Cyclopropylamine: Used to introduce the cyclopropylamino group.
Fluorinating agents:
Hydroxyethoxy reagents: To add the hydroxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, “7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one” may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one” would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidines: Other compounds in this class may have similar structures but different functional groups.
Cyclopropylamines: Compounds with cyclopropylamino groups may share some chemical properties.
Dihydroxycyclopentyl derivatives: Compounds with dihydroxycyclopentyl groups may have similar reactivity.
Uniqueness
The uniqueness of “7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one” lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C20H22F2N6O5 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C20H22F2N6O5/c21-10-2-1-8(5-11(10)22)9-6-12(9)23-18-15-19(25-20(32)24-18)28(27-26-15)13-7-14(33-4-3-29)17(31)16(13)30/h1-2,5,9,12-14,16-17,29-31H,3-4,6-7H2,(H2,23,24,25,32) |
InChI Key |
VIYAQRSGFWADAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1NC2=C3C(=NC(=O)N2)N(N=N3)C4CC(C(C4O)O)OCCO)C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
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